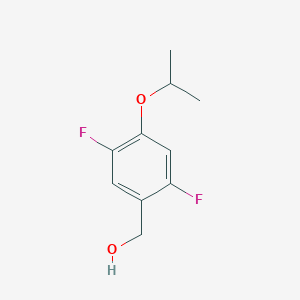

(2,5-Difluoro-4-isopropoxyphenyl)methanol

CAS No.: 2121514-71-2

Cat. No.: VC11659134

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-71-2 |

|---|---|

| Molecular Formula | C10H12F2O2 |

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | (2,5-difluoro-4-propan-2-yloxyphenyl)methanol |

| Standard InChI | InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 |

| Standard InChI Key | BUAULTFOLGVLSA-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C(=C1)F)CO)F |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)F)CO)F |

Introduction

(2,5-Difluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula CHFO and a molecular weight of 202.2 g/mol. It features a difluorinated phenyl ring substituted with an isopropoxy group and a hydroxymethyl group, making it a significant structure in organic chemistry due to its unique properties and potential applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of (2,5-Difluoro-4-isopropoxyphenyl)methanol typically involves two main steps, which can be optimized for industrial production using industrial-grade reagents and purification techniques such as distillation or recrystallization to ensure high yield and purity.

Biological Activity and Potential Applications

Research indicates that (2,5-Difluoro-4-isopropoxyphenyl)methanol may exhibit notable biological activity, including potential anti-inflammatory and analgesic effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for medicinal chemistry applications.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic effects |

| Materials Science | Unique properties for material development |

Comparison with Analogous Compounds

Several compounds share structural similarities with (2,5-Difluoro-4-isopropoxyphenyl)methanol, including (2,5-Difluoro-4-methoxyphenyl)methanol, (2,5-Difluoro-4-ethoxyphenyl)methanol, and (2,5-Difluoro-4-propoxyphenyl)methanol. The uniqueness of (2,5-Difluoro-4-isopropoxyphenyl)methanol lies in its specific combination of the isopropoxy group and difluorination on the phenyl ring.

| Compound Name | Chemical Formula | Notes |

|---|---|---|

| (2,5-Difluoro-4-methoxyphenyl)methanol | CHFO | Contains a methoxy group instead of isopropoxy. |

| (2,5-Difluoro-4-ethoxyphenyl)methanol | CHFO | Contains an ethoxy group instead of isopropoxy. |

| (2,5-Difluoro-4-propoxyphenyl)methanol | CHFO | Contains a propoxy group instead of isopropoxy. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume